molecular formula C7H11N3O2 B581029 (7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 1256636-25-5

(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B581029
CAS No.: 1256636-25-5
M. Wt: 169.184
InChI Key: SBUFSQQFFUNNMJ-UHNVWZDZSA-N
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Description

(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure consists of a pyrrole ring fused with a pyrazine ring, forming a bicyclic system with an amino group at the 7th position and a dione functionality at the 1st and 4th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves the cyclization of appropriate precursors. One common method is the cyclization of a suitable amino acid derivative with a pyrazine derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available starting materials. The process may include steps such as protection and deprotection of functional groups, selective reduction, and cyclization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The dione functionality can be reduced to form diols or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Diols and alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine derivatives: These compounds share the same core structure but differ in the substituents attached to the rings.

    Pyrimidine derivatives: These compounds have a similar bicyclic structure but with different nitrogen atom positions.

Uniqueness

(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(7R,8aS)-7-amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c8-4-1-5-7(12)9-2-6(11)10(5)3-4/h4-5H,1-3,8H2,(H,9,12)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUFSQQFFUNNMJ-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)NCC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN2[C@@H]1C(=O)NCC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201179820
Record name Pyrrolo[1,2-a]pyrazine-1,4-dione, 7-aminohexahydro-, (7R,8aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201179820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256636-25-5
Record name Pyrrolo[1,2-a]pyrazine-1,4-dione, 7-aminohexahydro-, (7R,8aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256636-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[1,2-a]pyrazine-1,4-dione, 7-aminohexahydro-, (7R,8aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201179820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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